molecular formula C12H20ClN4O6P B11826763 diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate

diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate

Cat. No.: B11826763
M. Wt: 382.74 g/mol
InChI Key: PFSUVUGUTIJXCW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate is a complex organophosphorus compound It features a phosphonate group, which is known for its significant reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of diethyl phosphite with an appropriate halogenated precursor under basic conditions. For instance, the reaction of diethyl phosphite with a halogenated pyrimidine derivative in the presence of a base like potassium tert-butoxide can yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of such phosphonate compounds often employs large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while reduction of the nitro group results in amines .

Scientific Research Applications

Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives such as diethyl phosphite, diethyl phosphonate, and diethyl (bromodifluoromethyl)phosphonate .

Uniqueness

What sets diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate apart is its unique combination of a phosphonate group with a chlorinated nitropyrimidine moiety. This structure provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C12H20ClN4O6P

Molecular Weight

382.74 g/mol

IUPAC Name

6-chloro-N-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]-5-nitropyrimidin-4-amine

InChI

InChI=1S/C12H20ClN4O6P/c1-4-22-24(20,23-5-2)8-21-9(3)6-14-12-10(17(18)19)11(13)15-7-16-12/h7,9H,4-6,8H2,1-3H3,(H,14,15,16)/t9-/m1/s1

InChI Key

PFSUVUGUTIJXCW-SECBINFHSA-N

Isomeric SMILES

CCOP(=O)(CO[C@H](C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC

Canonical SMILES

CCOP(=O)(COC(C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.